Product packaging for 1-(5-Ethylthiophen-2-yl)propan-1-one(Cat. No.:CAS No. 108223-66-1)

1-(5-Ethylthiophen-2-yl)propan-1-one

Cat. No.: B14148963
CAS No.: 108223-66-1
M. Wt: 168.26 g/mol
InChI Key: IEOBQCWBYSLFPX-UHFFFAOYSA-N
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Description

1-(5-Ethylthiophen-2-yl)propan-1-one is a chemical compound with the CAS Number 59303-13-8 and a molecular weight of 154.23 . It belongs to the class of thiophene derivatives, which are privileged structures in medicinal chemistry and materials science . Thiophene-based compounds are frequently investigated as key intermediates in the synthesis of more complex molecules for pharmaceutical research, including potential therapeutics for central nervous system disorders and benign prostatic hyperplasia . Researchers value this compound as a building block for developing novel heterocyclic compounds, such as diazaphthalen-1-ones and indoloquinolizines . Proper handling and storage are required; it should be kept in a dark place, sealed in a dry container at room temperature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12OS B14148963 1-(5-Ethylthiophen-2-yl)propan-1-one CAS No. 108223-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108223-66-1

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

1-(5-ethylthiophen-2-yl)propan-1-one

InChI

InChI=1S/C9H12OS/c1-3-7-5-6-9(11-7)8(10)4-2/h5-6H,3-4H2,1-2H3

InChI Key

IEOBQCWBYSLFPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(=O)CC

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 1 5 Ethylthiophen 2 Yl Propan 1 One

Carbonyl Group Reactivity

The ketone functional group is a site of significant chemical activity due to the electrophilicity of the carbonyl carbon and the acidity of the adjacent α-protons.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the propanoyl group makes the carbonyl carbon an excellent electrophile, susceptible to attack by a wide variety of nucleophiles. This fundamental reaction, known as nucleophilic addition, proceeds by the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.

For 1-(5-Ethylthiophen-2-yl)propan-1-one, this reaction provides a pathway to tertiary alcohols. For instance, reaction with organometallic reagents such as Grignard reagents (e.g., methylmagnesium bromide) or organolithium reagents would result in the formation of a new carbon-carbon bond and the corresponding tertiary alcohol. Similarly, the addition of cyanide ion, typically from a source like sodium cyanide (NaCN) with acid, would form a cyanohydrin, a valuable precursor for α-hydroxy acids and other functionalized molecules.

Reduction Reactions

A key transformation of the carbonyl group is its reduction to a secondary alcohol. This is a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻). The reaction converts the ketone into 1-(5-Ethylthiophen-2-yl)propan-1-ol, a chiral secondary alcohol. The choice of reducing agent determines the reaction conditions and selectivity.

Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to neutralize the reaction and protonate the resulting alkoxide. The catalytic hydrogenation of similar 2-acylthiophenes has also been reported as an effective method for reduction.

ReagentSolventTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol / EthanolRoom Temperature1-(5-Ethylthiophen-2-yl)propan-1-ol
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether / THF1) Anhydrous, 0°C to RT; 2) H₃O⁺ workup1-(5-Ethylthiophen-2-yl)propan-1-ol
Catalytic Hydrogenation (H₂/Catalyst)Ethanol / Ethyl AcetatePressure, Catalyst (e.g., Pd, Pt, Ni)1-(5-Ethylthiophen-2-yl)propan-1-ol

Enolization and Condensation Pathways

The propanoyl group possesses protons on the carbon atom alpha to the carbonyl group (the methylene (B1212753), -CH₂-, group). These α-protons are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate.

Under basic conditions, this enolate can act as a carbon-centered nucleophile, participating in crucial carbon-carbon bond-forming reactions. A primary example is the Aldol (B89426) condensation. In a self-condensation, the enolate of one molecule of this compound could attack the carbonyl carbon of another molecule. More commonly, it would be used in a directed or crossed Aldol condensation with an aldehyde or ketone that cannot form an enolate itself, such as benzaldehyde. This type of reaction, known as a Claisen-Schmidt condensation, typically yields an α,β-unsaturated ketone after a dehydration step. Such reactions are foundational for extending carbon chains and synthesizing complex molecular architectures.

Thiophene (B33073) Ring Functionalization

The thiophene ring is an aromatic system that readily undergoes functionalization, most commonly through electrophilic aromatic substitution and metallation-based strategies.

Electrophilic Substitution Beyond Acylation

The thiophene ring in this compound is already substituted at the 2- and 5-positions. Further electrophilic aromatic substitution (EAS) will be directed by the electronic effects of these existing groups.

The ethyl group at C5 is an alkyl group, which is weakly activating and ortho-, para-directing. In the thiophene ring, this directs incoming electrophiles to the adjacent C4 position.

The propanoyl group at C2 is a deactivating group due to its electron-withdrawing nature, and it acts as a meta-director. The meta position relative to C2 is the C4 position.

Since both existing substituents direct incoming electrophiles to the C4 position, the molecule is expected to undergo EAS with high regioselectivity. Common EAS reactions like nitration, halogenation, and sulfonation should yield the corresponding 4-substituted product.

ReactionReagentsExpected Major Product
NitrationHNO₃ / H₂SO₄1-(4-Nitro-5-ethylthiophen-2-yl)propan-1-one
BrominationBr₂ / FeBr₃ or Acetic Acid1-(4-Bromo-5-ethylthiophen-2-yl)propan-1-one
SulfonationFuming H₂SO₄ (SO₃)2-(Propanoyl)-5-ethylthiophene-4-sulfonic acid

Directed Ortho-Metallation and Subsequent Transformations

Directed ortho-metallation (DoM) is a powerful method for achieving regioselective functionalization that is often complementary to EAS. wikipedia.org This strategy utilizes a directing metalation group (DMG) to coordinate with an organolithium base (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. organic-chemistry.org

The propanoyl group at C2 can function as a DMG. By coordinating with the lithium reagent, it directs the deprotonation to the C3 position of the thiophene ring. This generates a potent nucleophilic 3-lithiothiophene intermediate. This intermediate is not typically isolated but is quenched in situ with a suitable electrophile, allowing for the precise installation of a wide range of functional groups at the C3 position—a position not accessible via standard electrophilic substitution for this molecule. This highlights the synthetic utility of DoM for creating highly substituted thiophene derivatives. unblog.frbaranlab.org

Step 1 ReagentStep 2 Electrophile (E⁺)Functional Group Introduced at C3Resulting Product Structure
n-Butyllithium (n-BuLi)Carbon Dioxide (CO₂) then H₃O⁺-COOH (Carboxylic Acid)2-(Propanoyl)-5-ethylthiophene-3-carboxylic acid
n-Butyllithium (n-BuLi)Iodine (I₂)-I (Iodo)1-(3-Iodo-5-ethylthiophen-2-yl)propan-1-one
n-Butyllithium (n-BuLi)Dimethylformamide (DMF)-CHO (Formyl)1-(3-Formyl-5-ethylthiophen-2-yl)propan-1-one
n-Butyllithium (n-BuLi)Benzaldehyde (PhCHO)-CH(OH)Ph (Hydroxy(phenyl)methyl)1-(5-Ethyl-3-(hydroxy(phenyl)methyl)thiophen-2-yl)propan-1-one

Halogenation and Cross-Coupling Precursors

The thiophene ring of this compound is susceptible to electrophilic substitution, with the carbon centers flanking the sulfur atom (the 2- and 5-positions) being highly reactive. wikipedia.org Halogenation reactions, therefore, represent a key transformation for this compound, leading to the formation of versatile precursors for cross-coupling reactions.

Halogenation, such as bromination, typically occurs at the available position on the thiophene ring. Given that the starting material is substituted at the 2- and 5-positions, halogenation would be expected to occur at the 3- or 4-positions. The resulting halo-substituted thiophene can then be utilized in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net This reaction involves the palladium-catalyzed coupling of the organohalide with an organoboron compound, enabling the formation of a new carbon-carbon bond.

For instance, a bromo-substituted derivative of this compound could be coupled with a variety of aryl or heteroaryl boronic acids to generate a diverse library of compounds. The Suzuki-Miyaura cross-coupling reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a powerful tool in organic synthesis. nih.govnih.gov

Table 1: Halogenation and Suzuki-Miyaura Cross-Coupling of Thiophene Derivatives

ReactantReagentProductReaction Type
This compoundN-Bromosuccinimide (NBS)1-(4-Bromo-5-ethylthiophen-2-yl)propan-1-oneHalogenation
1-(4-Bromo-5-ethylthiophen-2-yl)propan-1-oneArylboronic acid, Pd(PPh₃)₄, Base1-(4-Aryl-5-ethylthiophen-2-yl)propan-1-oneSuzuki-Miyaura Coupling

Side-Chain Modifications (Ethyl and Propanone Moieties)

Reactions at the Alpha-Carbon of the Propanone

The propanone moiety of this compound possesses acidic protons at the alpha-carbon (the carbon atom adjacent to the carbonyl group). msu.edulibretexts.org These protons can be removed by a strong base to form an enolate, which is a powerful nucleophile. youtube.com The formation of the enolate allows for a variety of substitution reactions to occur at the alpha-carbon. msu.edulibretexts.org

One of the most important reactions involving enolates is the aldol reaction, a carbon-carbon bond-forming reaction. libretexts.org In a base-catalyzed aldol reaction, the enolate of this compound can react with an aldehyde or another ketone to form a β-hydroxy ketone. msu.edu This reaction is fundamental in organic synthesis for the construction of more complex molecules.

The reactivity of the alpha-carbon also allows for halogenation under acidic or basic conditions. msu.edu This reaction proceeds through an enol or enolate intermediate and can be autocatalytic as it generates an acid product. msu.edu

Alkylation Reactions of Thiophene Ketones

The enolate generated from this compound can also undergo alkylation reactions. youtube.com By treating the ketone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the enolate can be formed quantitatively. youtube.com This enolate can then react with an alkyl halide in an SN2 reaction to introduce a new alkyl group at the alpha-carbon. youtube.com This method is a crucial way to form new carbon-carbon bonds. youtube.com

The choice of base and reaction conditions is critical to control the regioselectivity of the alkylation if there are multiple acidic alpha-protons. For this compound, alkylation will occur at the methyl group of the propanone side chain.

Hydrolytic Stability and Transformations

Ketones, in general, exhibit a high degree of hydrolytic stability. However, the carbonyl group can undergo transformations under specific conditions. One such transformation is the Baeyer-Villiger oxidation, where a peroxy acid is used to convert the ketone into an ester. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom.

Another potential transformation is the cleavage of the C(sp³)–C(sp²) bond adjacent to the carbonyl group. While thermodynamically stable, this bond can be cleaved under specific conditions, such as through Norrish-type photoreactions or by converting the ketone into a geminal dihydroperoxide followed by reduction. nih.gov This allows for the generation of alkyl radicals that can participate in further reactions. nih.gov

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In the context of this compound, electrophilic substitution on the thiophene ring demonstrates high regioselectivity. Attack by an electrophile preferentially occurs at the 2- and 5-positions of the thiophene ring. stackexchange.com This is because the intermediate carbocation formed by attack at these positions is more stabilized by resonance, with three possible resonance structures, compared to attack at the 3- or 4-positions, which only allows for two resonance structures. stackexchange.com Since the 2- and 5-positions are already substituted in this compound, further electrophilic substitution would be directed to the 3- or 4-positions.

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com In reactions involving the alpha-carbon of the propanone moiety, if this carbon becomes a chiral center, the stereochemical outcome of the reaction is a key consideration. For example, in an aldol reaction, the formation of new stereocenters can lead to diastereomeric products. The control of this stereoselectivity is a significant area of research in organic synthesis. Chiral catalysts or auxiliaries can be employed to influence the stereochemical course of the reaction, leading to the preferential formation of one enantiomer or diastereomer. researchgate.net

The stereospecificity of a reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product, is also an important concept. masterorganicchemistry.com While many reactions of ketones at the alpha-carbon proceed through a planar enolate intermediate, which can lead to a loss of stereochemical information, certain reactions can be designed to be stereospecific.

Advanced Spectroscopic and Structural Elucidation of 1 5 Ethylthiophen 2 Yl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

High-Resolution 1H NMR and 13C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. While experimental spectra for 1-(5-Ethylthiophen-2-yl)propan-1-one are not widely available in the literature, predictions based on established chemical shift principles and data from analogous compounds provide a reliable model of the expected spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the ethyl and propanoyl groups, as well as the protons on the thiophene (B33073) ring. The ethyl group will present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of spin-spin coupling. The propanoyl group will similarly show a triplet for the terminal methyl protons and a quartet for the methylene protons adjacent to the carbonyl group. The two protons on the disubstituted thiophene ring will appear as doublets, with their chemical shifts influenced by the electron-withdrawing acyl group and the electron-donating ethyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit unique signals for each carbon atom in the molecule. The carbonyl carbon of the propan-1-one group is expected to have the most downfield chemical shift. The carbons of the thiophene ring will have characteristic shifts, with the carbon adjacent to the sulfur and bonded to the acyl group being the most deshielded. The ethyl and propanoyl carbons will also have distinct and predictable chemical shifts.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted using NMR prediction software and analysis of similar compounds.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Thiophene H-3 7.0 - 7.2 d
Thiophene H-4 6.8 - 7.0 d
-CH₂- (Propanoyl) 2.8 - 3.0 q
-CH₂- (Ethyl) 2.7 - 2.9 q
-CH₃ (Ethyl) 1.2 - 1.4 t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted using NMR prediction software and analysis of similar compounds.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 195 - 200
Thiophene C-2 145 - 150
Thiophene C-5 150 - 155
Thiophene C-3 125 - 130
Thiophene C-4 128 - 133
-CH₂- (Propanoyl) 30 - 35
-CH₂- (Ethyl) 20 - 25
-CH₃ (Ethyl) 15 - 20

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the methyl and methylene protons of the ethyl group, and similarly for the propanoyl group. Additionally, a correlation between the two thiophene protons (H-3 and H-4) would be observed.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show a cross-peak for each carbon atom that has attached protons, linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, the protons of the methylene group in the propanoyl chain would show a correlation to the carbonyl carbon and to the C-2 carbon of the thiophene ring.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 182.28 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 182.

The fragmentation pattern of acylthiophenes is well-documented. acs.org Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the ethyl group, resulting in a fragment ion corresponding to the 5-ethyl-2-thienoyl cation.

Loss of the ethyl group: Fragmentation leading to the loss of an ethyl radical (•CH₂CH₃), resulting in a prominent peak.

Cleavage of the thiophene ring: The stable aromatic thiophene ring can also undergo fragmentation under electron impact.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment
182 [M]⁺ (Molecular Ion)
153 [M - C₂H₅]⁺
125 [M - C₂H₅CO]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be characterized by several key absorption bands:

C=O Stretch: A strong absorption band in the region of 1660-1680 cm⁻¹, characteristic of an aryl ketone. researchgate.net

C-H Stretch (aromatic): Absorption bands above 3000 cm⁻¹ corresponding to the C-H bonds of the thiophene ring.

C-H Stretch (aliphatic): Absorption bands just below 3000 cm⁻¹ due to the C-H bonds of the ethyl and propanoyl groups.

C=C Stretch (aromatic): Bands in the 1400-1600 cm⁻¹ region corresponding to the carbon-carbon double bonds within the thiophene ring. iosrjournals.org

C-S Stretch: A weaker absorption band characteristic of the carbon-sulfur bond in the thiophene ring.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration
~3100 C-H stretch (aromatic)
2850-2970 C-H stretch (aliphatic)
1660-1680 C=O stretch (ketone)

X-ray Diffraction (XRD) for Solid-State Structure

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. Should such data become available, it would definitively confirm the planar structure of the thiophene ring and the relative orientation of the ethyl and propanoyl substituents. It would also provide insights into the intermolecular interactions, such as C-H···O or π-π stacking, that govern the crystal packing.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS would be an ideal technique for the analysis of this compound, particularly for its identification in a mixture of volatile and semi-volatile compounds. The gas chromatograph would separate the components of the mixture, and the mass spectrometer would provide a mass spectrum for each component, allowing for positive identification by comparison to a spectral library or by interpretation of the fragmentation pattern.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For non-volatile or thermally labile mixtures, LC-NMR is a powerful alternative. High-performance liquid chromatography (HPLC) separates the components, which can then be analyzed directly by NMR spectroscopy. This provides detailed structural information for each separated compound without the need for prior isolation.

Computational and Theoretical Investigations of 1 5 Ethylthiophen 2 Yl Propan 1 One and Thiophene Ketones

Reactivity and Stability Predictions

Computational chemistry provides powerful tools for predicting the reactivity and stability of molecules like 1-(5-ethylthiophen-2-yl)propan-1-one. Through theoretical calculations, insights into reaction mechanisms, electron distribution, and thermodynamic properties can be gained, offering a deeper understanding of the compound's chemical behavior.

Theoretical assessments are crucial for mapping out potential reaction pathways and identifying the transition states for reactions involving thiophene (B33073) ketones. For instance, in electrophilic substitution reactions, which are common for thiophene rings, calculations can determine the energy barriers for substitution at different positions. stackexchange.com

For thiophene and its derivatives, electrophilic attack preferentially occurs at the C2-position (α-position) over the C3-position (β-position). stackexchange.compharmaguideline.com Computational studies explain this regioselectivity by analyzing the stability of the intermediate carbocations (Wheland intermediates). The intermediate formed by attack at the C2-position is more stable because the positive charge can be delocalized over more atoms, including the sulfur atom, resulting in a greater number of resonance structures. stackexchange.com This leads to a lower activation energy and a faster reaction rate for C2-substitution. stackexchange.com In the case of this compound, the C5 position is already substituted, leaving the C3 and C4 positions as potential sites for further electrophilic attack.

Computational models, such as those based on Density Functional Theory (DFT), can precisely calculate the energies of the ground states, transition states, and intermediates for various reaction pathways, such as acylation or halogenation. nih.gov This allows for a quantitative prediction of reaction outcomes and regioselectivity. nih.gov

The prediction of electrophilic and nucleophilic sites within this compound is facilitated by several computational tools that analyze the molecule's electronic structure.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netnih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For a thiophene ketone, the oxygen atom of the carbonyl group would exhibit a strong negative potential, making it a primary site for interaction with electrophiles or protonation. The hydrogen atoms on the thiophene ring and the ethyl group would show positive potential. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic). In thiophene derivatives, the HOMO is typically distributed over the thiophene ring, indicating its nucleophilic character in electrophilic aromatic substitution reactions. The LUMO is often localized around the carbonyl group and the C=C bonds of the ring, suggesting these are the primary sites for nucleophilic attack. iosrjournals.orgnih.gov

Fukui Functions: The Fukui function is a reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.orgfaccts.de It can be used to identify the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical attacks (f0). wikipedia.orgresearchgate.net For thiophene derivatives, Fukui function analysis can pinpoint specific carbon atoms on the ring that are most susceptible to either electrophilic or nucleophilic attack, providing a more detailed picture than MEP or FMO analysis alone. nih.gov

Predicted Reactive Sites in this compound
Computational MethodPredicted Nucleophilic Site(s) (Attack by E+)Predicted Electrophilic Site(s) (Attack by Nu-)
Molecular Electrostatic Potential (MEP)Carbonyl Oxygen, Thiophene Ring (π-system)Carbonyl Carbon, Ring Hydrogen Atoms
Frontier Molecular Orbitals (FMO)Thiophene Ring (HOMO location)Carbonyl Group, Ring Carbon Atoms (LUMO location)
Fukui FunctionsSpecific Ring Carbons (e.g., C3, C4), Carbonyl OxygenCarbonyl Carbon

Thermochemical properties, such as the enthalpy of formation (heat of formation), provide critical information about the stability of a molecule. Computational methods can predict these values for compounds where experimental data is unavailable. osi.lvresearchgate.net Semi-empirical quantum-chemical methods like PM3 have been shown to provide good correlations with experimental data for calculating the enthalpy of formation in the gas phase for various carbonyl compounds of the thiophene series. osi.lvresearchgate.net By using linear regression equations developed from known compounds, the heats of formation for new or unmeasured thiophene ketones can be accurately predicted. osi.lvresearchgate.net These calculated values are essential for determining reaction enthalpies and assessing the thermodynamic feasibility of chemical processes.

Examples of Calculated Thermochemical Data for Thiophene Derivatives
CompoundComputational MethodPredicted Gas-Phase ΔfH° (kJ/mol)Reference
2-ThiophenecarboxaldehydeExperimental-62.0 ± 1.5 researchgate.net
5-Ethyl-2-thiophenecarboxaldehydeExperimental-132.3 ± 2.0 researchgate.net
General Thiophene KetonesPM3 (Semi-empirical)Predicted via correlation osi.lv

Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the identification and characterization of compounds like this compound.

NMR Chemical Shifts: Theoretical calculations, particularly using DFT methods like the Gauge-Invariant Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. globalresearchonline.netescholarship.org These predictions are instrumental for assigning signals in experimental spectra, especially for complex molecules or for distinguishing between isomers. escholarship.org Recent advancements using machine learning algorithms trained on large datasets of experimental and DFT-calculated shifts have further improved prediction accuracy to within 0.1-0.2 ppm for ¹H shifts. nih.govnih.govresearchgate.net

IR Frequencies: Theoretical calculations can also simulate the infrared (IR) spectrum of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. iosrjournals.orgresearchgate.net These calculated frequencies often show excellent agreement with experimental data, helping to assign specific absorption bands to particular vibrational modes, such as C=O stretching, C-S stretching in the thiophene ring, and C-H bending vibrations. iosrjournals.orgnii.ac.jp For substituted thiophenes, characteristic bands for ring stretching are typically observed in the 1350-1530 cm⁻¹ region, while C-S stretching modes appear between 600 and 860 cm⁻¹. iosrjournals.org

Typical Computationally Predicted Spectroscopic Data for Substituted Thiophenes
Spectroscopic ParameterTypical Predicted RangeVibrational/Signal Assignment
¹H NMR Chemical Shift (Thiophene Ring)δ 6.5 - 8.0 ppmRing Protons
¹³C NMR Chemical Shift (Thiophene Ring)δ 120 - 150 ppmRing Carbons
¹³C NMR Chemical Shift (Carbonyl)δ 180 - 200 ppmC=O Carbon
IR Frequency (C=O Stretch)1650 - 1700 cm⁻¹Carbonyl Group
IR Frequency (C-C Ring Stretch)1350 - 1550 cm⁻¹Thiophene Ring
IR Frequency (C-S Ring Stretch)600 - 860 cm⁻¹Thiophene Ring

Catalyst Design and Mechanistic Elucidation through Computation

Computational methods play a pivotal role in designing new catalysts and understanding the mechanisms of catalyzed reactions involving thiophene ketones, such as their synthesis via Friedel-Crafts acylation. google.comgoogle.com

DFT calculations are widely used to study the entire catalytic cycle of reactions like the Friedel-Crafts acylation of thiophene. nih.govresearchgate.net This involves modeling the interaction of the reactants (e.g., thiophene and an acyl chloride) with the catalyst (e.g., AlCl₃ or a solid acid catalyst). researchgate.netresearchgate.net Researchers can compute the energies of all intermediates and transition states to determine the rate-determining step and understand how the catalyst lowers the activation energy. nih.gov For instance, studies have shown that the formation of the acylium ion is often the rate-determining step in Al₂Cl₆-catalyzed acylations. nih.gov

Furthermore, computation aids in the rational design of new catalysts. By simulating the reaction with various potential catalysts, researchers can screen for candidates with higher activity and selectivity before undertaking experimental work. chemrxiv.org For example, computational models can predict how modifying a catalyst's structure will affect the stability of the key transition state in the acylation of thiophene, guiding the synthesis of more efficient catalysts. chemrxiv.org This approach has been applied to investigate catalysts ranging from traditional Lewis acids to metal triflates and zeolites for thiophene functionalization. researchgate.netacs.orgnih.gov

Advanced Applications of this compound: A Review of Current Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the advanced applications of the compound This compound in the fields of materials science and complex organic synthesis as outlined in the requested article structure.

The investigation sought to detail the role of this specific thiophene-based ketone as an intermediate in complex organic synthesis, a precursor for heterocyclic compound libraries, and a building block for polymeric systems. Furthermore, the search aimed to uncover its contributions to organic electronic materials, including its use in organic semiconductors, photovoltaic devices, and for electro-optical applications.

While the broader class of thiophene-containing molecules is indeed pivotal in these advanced applications, the available scientific data does not specifically mention or detail the synthesis, functionalization, or application of This compound for these purposes. Research in these areas tends to focus on other derivatives of thiophene. For instance, studies on organic semiconductors often utilize more complex, fused-ring systems based on benzothiophene (B83047) or thienothiophene to enhance electronic properties. Similarly, the synthesis of heterocyclic libraries and polymers typically employs thiophene derivatives with different functional groups tailored for specific reaction pathways, such as 2-aminothiophene-3-carboxylates or halogenated thiophenes for cross-coupling reactions.

Generating an article based on the provided detailed outline for This compound would require extrapolating findings from chemically distinct, albeit related, compounds. This would constitute a scientifically inaccurate representation of the current state of research and would be speculative in nature.

Therefore, this article cannot be generated as requested due to the absence of specific, verifiable research findings for This compound within the specified contexts of advanced materials science and organic synthesis.

Advanced Applications of Thiophene Based Ketones in Materials Science and Organic Synthesis

Development of Sensors and Biosensors

Thiophene (B33073) derivatives are highly valued in the creation of sensors and biosensors due to their exceptional photophysical properties and their ability to be integrated into conductive polymers. bohrium.comresearchgate.net The thiophene moiety can be functionalized to selectively interact with a wide range of analytes, including metal ions and biological molecules, leading to detectable changes in fluorescence, color, or electrical conductivity. bohrium.comnih.gov

Thiophene-based chemosensors are designed to detect various analytes through mechanisms like the Chelation Enhanced Fluorescence Effect (CHEF) or Chelation Enhancement Quenching Effect (CHEQ). researchgate.net For instance, a novel fluorescent turn-on chemosensor, DHADC, which incorporates a thiophene derivative, has been developed for the detection of Zn²⁺ and CN⁻ ions. This sensor exhibits a significant increase in fluorescence in the presence of Zn²⁺ and has been successfully used for bioimaging in living cells and zebrafish. mdpi.comnih.gov

In the realm of biosensors, polythiophenes and their derivatives are particularly prominent. nih.govmdpi.comresearchgate.net These conductive polymers can be used to coat electrodes, providing a stable and effective matrix for the immobilization of enzymes and other biological recognition elements. mdpi.comnih.gov Chiral electrodes based on polythiophenes have been developed for the differentiation of amino acid enantiomers, showcasing the potential for creating highly specific voltammetric biosensors. mdpi.com An example is the use of a polythiophene derivative modified with graphene oxide to create an amperometric biosensor for glucose detection. nih.gov This sensor demonstrates the practical application of thiophene-based materials in monitoring biologically significant molecules. nih.gov

The versatility of thiophene chemistry allows for the synthesis of a wide array of sensors tailored for specific targets. The ketone group, being a strong electron-withdrawing group, can be used to tune the electronic properties of the thiophene ring, enhancing its sensitivity and selectivity as a sensor component. nih.gov

Sensor TypeThiophene Derivative ExampleTarget AnalyteDetection Principle
Fluorescent Chemosensor(E)-3-((4-(diethylamino)-2-hydroxybenzylidene)amino)-2,3-dihydrothiophene-2-carboxamide (DHADC)Zn²⁺, CN⁻Fluorescence turn-on
Amperometric BiosensorPoly(2,5-di(2-thienyl)thieno[3,2-b]thiophene) / Graphene OxideGlucoseElectrochemical detection
Chiral Voltammetric BiosensorPolythiophenes with chiral centersAmino acid enantiomersStereoselective electrochemical response
Colorimetric ChemosensorCinnamaldehyde-based thiophene derivativeMetal IonsColor change upon binding

Functional Materials for Advanced Technologies

The unique electronic and structural properties of thiophene-based ketones and their polymeric derivatives make them ideal candidates for a range of functional materials in advanced technologies, particularly in the field of organic electronics. wiley.comresearchgate.net The ability to modify the thiophene ring allows for precise control over the material's optical and semiconducting properties. wiley.com

Polythiophenes are a class of conducting polymers that exhibit excellent environmental and thermal stability, along with high conductivity, making them suitable for various electronic applications. nih.gov These materials are integral to the development of Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics. nih.govbeilstein-journals.org For example, a donor-π-acceptor type compound incorporating a thieno[3,2-b]thiophene (B52689) linker has been successfully used as an emitter in a solution-processed OLED, demonstrating high efficiency. beilstein-journals.org

Thiophene-based Covalent Organic Frameworks (COFs) represent another class of advanced materials. These porous, crystalline polymers are constructed from thiophene building blocks and exhibit high surface areas and ordered structures. nih.gov Thiophene-based COFs have been explored as solvatochromic sensors, where the encapsulation of solvent molecules within the pores of the framework influences the material's electronic properties. nih.gov

The ketone functional group plays a significant role in these materials by acting as a strong electron-withdrawing group, which can enhance the electron-accepting properties of the thiophene unit. nih.gov This is particularly useful in creating donor-acceptor copolymers for photovoltaic applications, where the separation of charge is crucial for device performance. nih.gov The rational design of thiophene-based materials, including the strategic placement of functional groups like ketones, is key to advancing the capabilities of organic electronic devices. wiley.com

Material ClassSpecific Example/MoietyKey PropertiesAdvanced Application
Conductive PolymersPoly(3,4-ethylenedioxythiophene) (PEDOT)High conductivity, stabilityOrganic Electronics, Biosensors
Organic EmittersDMB-TT-TPA (dimesitylboron-thienothiophene-triphenylamine)High fluorescence quantum yieldOrganic Light-Emitting Diodes (OLEDs)
Covalent Organic FrameworksThiophene-based COFsHigh porosity, ordered structureSensors, Catalysis
Donor-Acceptor CopolymersBenzodithiophenedione-containing polymersTunable electronic propertiesOrganic Photovoltaics (OPVs)

Table of Compounds Mentioned

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Ethylthiophen-2-yl)propan-1-one, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 5-ethylthiophene with propionyl chloride in the presence of Lewis acids (e.g., AlCl₃). Post-synthesis purification involves column chromatography or recrystallization. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative purity analysis. Cross-referencing with X-ray crystallography data (where available) ensures structural accuracy .

Q. How can spectroscopic data (e.g., NMR, IR) be interpreted to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the ethyl group (δ ~1.2–1.4 ppm, triplet) and thiophene protons (δ ~6.8–7.2 ppm). The ketone group does not directly appear but influences neighboring proton shifts.
  • IR : A strong carbonyl (C=O) stretch at ~1680–1720 cm⁻¹. Thiophene ring vibrations appear at ~3100 cm⁻¹ (C-H) and ~700–800 cm⁻¹ (ring deformation).
    Compare experimental data with computational predictions (e.g., DFT) or analogs like 1-(5-chlorothiophen-2-yl)propan-1-one .

Q. What experimental controls are critical when optimizing reaction yields for this compound?

  • Methodological Answer : Include (1) negative controls (e.g., omitting the Lewis acid catalyst to confirm its necessity), (2) temperature gradients to identify optimal reaction conditions, and (3) time-course studies to track reaction completion. Use internal standards (e.g., deuterated solvents) in NMR for quantitative analysis .

Advanced Research Questions

Q. How can the electronic effects of the 5-ethyl group on the thiophene ring influence the reactivity of the ketone moiety?

  • Methodological Answer : Perform Hammett substituent constant (σ) analysis or computational studies (e.g., DFT) to quantify electron-donating/withdrawing effects. Compare reaction rates or intermediates with analogs like 1-(5-chlorothiophen-2-yl)propan-1-one. Electrochemical methods (cyclic voltammetry) can assess redox behavior influenced by substituents .

Q. What strategies resolve contradictions in kinetic data for derivatization reactions of this compound?

  • Methodological Answer :

  • Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Multivariate analysis (e.g., ANOVA) to identify confounding variables (e.g., trace moisture in solvents).
  • In-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation and reaction pathways .

Q. How can structure-activity relationships (SAR) be explored for this compound in catalytic applications?

  • Methodological Answer : Synthesize derivatives (e.g., sulfoxides, halogenated analogs) via oxidation or substitution reactions. Evaluate catalytic performance in model reactions (e.g., cross-coupling). Use X-ray crystallography to correlate steric/electronic properties with activity. Compare with structurally similar catalysts like 1,3-di(3-thienyl)prop-2-en-1-one derivatives .

Q. What analytical challenges arise when studying degradation products of this compound in environmental matrices?

  • Methodological Answer : Use hyphenated techniques (e.g., LC-MS/MS) to detect trace degradation products. Employ isotopically labeled analogs as internal standards. Address matrix effects (e.g., organic matter interference) via solid-phase extraction (SPE) or standard addition methods. Reference EPA DSSTox protocols for validation .

Ethical and Safety Considerations

  • Handling Precautions : Use closed systems and local exhaust ventilation to minimize exposure. Wear nitrile gloves, safety goggles, and lab coats. Follow TCI America’s guidelines for engineering controls and personal protective equipment .
  • Data Integrity : Adhere to ethical reporting standards (e.g., IUPAC nomenclature, full disclosure of synthetic conditions) to ensure reproducibility. Cross-validate findings with independent analytical methods .

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